N,N-Dichlorobenzenesulfonamide
Overview
Description
N,N-Dichlorobenzenesulfonamide is an organosulfur compound with the molecular formula C6H5Cl2NO2S. It is a derivative of benzenesulfonamide where the nitrogen atom is bonded to two chlorine atoms. This compound is known for its high reactivity and is used in various chemical transformations due to its ability to act as a chlorinating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dichlorobenzenesulfonamide can be synthesized through the chlorination of benzenesulfonamide. The process involves the reaction of benzenesulfonamide with chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction typically proceeds as follows:
C6H5SO2NH2+2Cl2→C6H5SO2NCl2+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where benzenesulfonamide is continuously fed into the reactor along with chlorine gas. The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity of the product. The resulting this compound is then purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions: N,N-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to benzenesulfonamide.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl chlorides.
Reduction: Benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dichlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chlorinating agent in organic synthesis and as a precursor for the synthesis of other sulfonamide derivatives.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dichlorobenzenesulfonamide involves the formation of reactive intermediates such as sulfonylamidyl radicals or nitrenes. These intermediates can react with various substrates, leading to the formation of new chemical bonds. The compound can also engage in electrostatic and noncovalent bonding interactions with protein residues, making it a useful tool in biochemical studies.
Comparison with Similar Compounds
N,N-Dichlorobenzenesulfonamide can be compared with other similar compounds such as:
N,N-Dichlorotosylamide: Similar in structure but with a toluene sulfonamide group instead of a benzene sulfonamide group.
N,N-Dichloroacetamide: Contains an acetamide group instead of a sulfonamide group.
N,N-Dichlorourethane: Contains a urethane group instead of a sulfonamide group.
Uniqueness: this compound is unique due to its high reactivity and selectivity in chemical reactions. Its ability to form stable intermediates makes it a valuable reagent in organic synthesis and biochemical studies.
Properties
IUPAC Name |
N,N-dichlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBJJXCZRAHMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060053 | |
Record name | Benzenesulfonamide, N,N-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-29-0 | |
Record name | N,N-Dichlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N,N-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloramine B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N,N-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, N,N-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dichlorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-Dichlorobenzenesulfonamide?
A1: this compound is represented by the molecular formula C6H5Cl2NO2S and has a molecular weight of 226.08 g/mol. []
Q2: Are there any spectroscopic data available for Dichloramine B?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize Dichloramine B. These include UV, IR, 1H NMR, and 13C NMR spectroscopy. [, ] X-ray diffraction studies have also been conducted to determine Debye-Waller factors and Debye temperatures for Dichloramine B and related haloamines. []
Q3: What is the melting point of Dichloramine B?
A3: Dichloramine B has a melting point of 76°C. []
Q4: What are the solubility characteristics of Dichloramine B?
A4: Dichloramine B exhibits solubility in methanol and chloroform. []
Q5: What precautions should be taken when handling and storing Dichloramine B?
A5: Dichloramine B is heat- and shock-sensitive, and should be handled with caution using appropriate personal protective equipment. [] It is recommended to handle the compound in a well-ventilated fume hood using a Teflon-coated spatula, avoiding contact with metal. Storage should be in a refrigerator, as bottles may develop pressure. []
Q6: How is this compound employed in organic synthesis?
A6: Dichloramine B acts as a powerful oxidizing and chlorinating agent in numerous organic reactions. It has been widely used in the synthesis of various heterocyclic compounds, including pyrrolidines. []
Q7: Can you elaborate on the use of Dichloramine B in pyrrolidine synthesis?
A7: A regioselective radical addition of Dichloramine B to alkenes, facilitated by triethylborane at low temperatures (-78°C), yields N-chloro-N-allylamide derivatives. [] These intermediates subsequently react with alkenes in a radical annulation process, leading to the formation of pyrrolidine derivatives. []
Q8: Are there any catalytic applications of this compound?
A8: Yes, Dichloramine B has been utilized in palladium-catalyzed reactions. For instance, it facilitates the multiple-site functionalization of alkynes in the presence of a palladium acetate catalyst. [] This reaction proceeds via the formation of β-halovinyl palladium and π-allylpalladium species. []
Q9: How does this compound react with trichloroethylene?
A9: The reaction of Dichloramine B with trichloroethylene has been investigated using chemically induced dynamic nuclear polarization (CIDNP) and electron spin resonance (ESR) spectroscopy. [] These studies confirmed the presence of radical intermediates in the reaction mechanism. []
Q10: What are some other notable reactions involving this compound?
A10: this compound reacts with a variety of substrates, including:* 2,2-Dichlorovinyl Alkyl Ethers: []* 3-Chloro-1-propyne: []* Methyl Tricyclo[4.1.0.02,7]heptane-1-carboxylate: []* Tribromoethylene: []* 2,2-Dichlorovinyl Ketones: []* Dihydropyran: []* 1,1,1,2-Tetrachloro-3-(N-arylsulfonamido)propanes: []
Q11: Has this compound been used in analytical chemistry?
A11: Yes, Dichloramine B serves as a valuable reagent in redox titrimetry. It has been employed in the determination of various compounds, including:* Indigo Carmine: []* Isoniazid: []* Thiocarbonohydrazide and its metal complexes: []* Methionine and its metal complexes: []* α-Amino acids: [, ]* Thiocyanate and cyanide ions in metal complexes: []
Q12: Are there any known redox indicators compatible with Dichloramine B titrations?
A12: Yes, several redox indicators have been successfully employed in titrations involving Dichloramine B. []
Q13: What is the role of this compound in the context of oximes?
A13: Poly[4-vinyl-N,N-dichlorobenzenesulfonamide] has been explored as a reagent for the facile regeneration of carbonyl compounds from their corresponding oximes. [, ]
Q14: What is known about the mechanism of reactions involving this compound?
A14: The reaction mechanisms involving Dichloramine B are often complex and depend on the specific substrates and reaction conditions. Mechanistic investigations have explored both homolytic (radical) and heterolytic pathways. []
Q15: Has the photochemistry of this compound been studied?
A15: Yes, the photochemical decomposition of Dichloramine B in aqueous acetic acid has been investigated. [] The photolysis, induced by UV light (λ = 253.7 nm), follows a specific rate law, and the quantum yield for the process has been determined. []
Q16: What can you tell us about the stability of this compound?
A16: While Dichloramine B is a powerful reagent, it is known to be sensitive to heat and shock. [] Specific formulations, such as its incorporation into a polymeric matrix, have been explored to enhance its stability and facilitate its use in organic synthesis. [, ]
Q17: What safety precautions are essential when working with this compound?
A17: Dichloramine B is an irritant and should be handled with extreme care. Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should always be worn when working with this compound. [] It's important to note that Dichloramine B bottles may develop pressure, and handling should be done in a well-ventilated fume hood. []
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